1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features a benzyl group and a 2,4-dimethylphenyl group attached to the quinazoline core, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the benzyl and 2,4-dimethylphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace hydrogen atoms on the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄).
Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., sodium methoxide), and amines (e.g., aniline).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, oxidation states, and substitution patterns. These derivatives can exhibit diverse chemical and physical properties, making them valuable for further research and applications.
Scientific Research Applications
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Quinazoline derivatives, including this compound, have shown promise in medicinal chemistry for their potential therapeutic properties. They are investigated for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.
1-Benzyl-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione: Contains a single methyl group on the phenyl ring.
1-Benzyl-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione: Contains a single methyl group on the phenyl ring at a different position.
Uniqueness
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature can lead to distinct interactions with molecular targets and different applications compared to its similar compounds.
Properties
CAS No. |
60942-87-2 |
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Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H20N2O2/c1-16-12-13-20(17(2)14-16)25-22(26)19-10-6-7-11-21(19)24(23(25)27)15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
InChI Key |
VPIKBTRRPXDKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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